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Executive Summary: INY-05-040 is a second-generation, potent, and highly selective

heterobifunctional degrader designed to target the serine/threonine kinase AKT (Protein Kinase

B) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), INY-05-040
functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to AKT, leading to its

ubiquitination and subsequent destruction by the proteasome. This approach offers a distinct

advantage over traditional catalytic inhibition by eliminating the entire protein, thereby providing

a more sustained suppression of AKT signaling.[1][2][3] Developed as an improvement upon

first-generation AKT degraders, INY-05-040 demonstrates superior potency and faster

degradation kinetics across numerous cancer cell lines.[1][3] This guide details the mechanism

of action, quantitative performance, and key experimental methodologies associated with INY-
05-040.

Core Mechanism of Action: VHL-Mediated AKT
Degradation
INY-05-040 is a heterobifunctional molecule comprising three key components: a ligand that

binds to the target protein (AKT), a ligand that recruits the VHL E3 ubiquitin ligase, and a

chemical linker that connects the two.[3] Specifically, it conjugates the catalytic AKT inhibitor

GDC-0068 with a VHL ligand via a ten-hydrocarbon linker.[1][3]
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The degradation process unfolds as follows:

Ternary Complex Formation: INY-05-040 simultaneously binds to both an AKT isoform and

the VHL protein, which is the substrate recognition component of the Cullin 2 RING-VHL E3

ligase (CRL2-VHL) complex.[4][5] This proximity induction forms a key ternary complex:

AKT-INY-05-040-VHL.

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin

molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the

AKT protein.[4]

Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by

the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[4][6]

The proteasome unfolds and degrades AKT into small peptides, while INY-05-040 is

released to induce the degradation of another AKT molecule.

This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a

large pool of the target protein, resulting in a potent and durable pharmacological effect.[1]
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Caption: Mechanism of INY-05-040-mediated AKT degradation via VHL recruitment.
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Quantitative Performance Data
INY-05-040 has demonstrated superior performance compared to both its first-generation

predecessor (INY-03-041, a CRBN-based degrader) and the catalytic AKT inhibitor GDC-0068.

[1]

Table 1: Comparative Growth Inhibition in Cancer Cell
Lines
A growth inhibition screen across 288 cancer cell lines highlighted the enhanced potency of

INY-05-040.[1][7][8]

Compound Target/Mechanism Median GI50adj (µM)

INY-05-040 VHL-based AKT Degrader 1.1

INY-03-041 CRBN-based AKT Degrader 3.1

GDC-0068 Catalytic AKT Inhibitor > 10

Data sourced from a screen of

288 cancer cell lines.[1][7][8]

Table 2: Dose-Dependent Signaling Suppression in T47D
Breast Cancer Cells
INY-05-040 achieves significant suppression of downstream AKT signaling at lower

concentrations than the catalytic inhibitor GDC-0068 after 24 hours of treatment.[1][3]
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Compound Concentration (nM) Pan-AKT Levels
pPRAS40 (T246)
Levels

INY-05-040 50-100 Substantially Reduced Substantially Reduced

GDC-0068 > 500 No significant change

Comparable reduction

to 50-100 nM INY-05-

040

Data derived from

Western Blot analysis

in T47D cells.[1][3]

Table 3: Proteomic and Transcriptomic Impact in MOLT4
and T47D Cells
INY-05-040 induces rapid and specific degradation of AKT isoforms and causes significant

changes in the transcriptome.

Experiment Type Cell Line Treatment Key Findings

Proteomics MOLT4
250 nM INY-05-040

(4h)

Confirmed pan-AKT

isoform

downregulation.[1]

Transcriptomics T47D INY-05-040 (10h)

1394 differentially

abundant transcripts

(768 up, 626 down).[1]

Transcriptomics T47D GDC-0068 (10h)

543 differentially

abundant transcripts

(300 up, 243 down).[1]

Proteomic data from

tandem mass tag

quantitative mass

spectrometry;

Transcriptomic data

from RNA-seq.[1][3]
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Key Experimental Protocols
The following are summaries of methodologies used to characterize INY-05-040.

Cell Culture and Reagents
Cell Lines: T47D (ER+, PIK3CA-mutant) and MDA-MB-468 (PTEN-deficient, TNBC) breast

cancer cell lines were utilized.[3]

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal

bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Compounds: INY-05-040, the negative control INY-05-040-Neg (containing an inactive VHL

ligand diastereoisomer), and GDC-0068 were dissolved in DMSO for in vitro experiments.[1]

Western Blotting for Protein Degradation
Cell Lysis: Cells were treated with specified compound concentrations for various time

points, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Protein concentration was determined using a BCA assay.

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and incubated with primary antibodies against

total AKT, pPRAS40 (Thr246), pS6 (Ser240/244), and a loading control (e.g., GAPDH or

Vinculin).

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and

signals were visualized using an enhanced chemiluminescence (ECL) detection system.

Growth Inhibition Assay (GI50)
Cell Seeding: Cancer cells were seeded into 96-well plates and allowed to adhere overnight.
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Compound Treatment: Cells were treated with a range of concentrations of INY-05-040, INY-

03-041, or GDC-0068.

Incubation: Plates were incubated for a period of 4-5 days.

Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo,

which measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence readings were normalized to DMSO-treated controls, and GI50

values (concentration causing 50% inhibition of cell growth) were calculated using non-linear

regression.

In Vivo Xenograft Studies
Model: The BT-474C breast cancer xenograft model was used.[1]

Treatment: Tumor-bearing mice were treated with INY-05-040, INY-03-041, or GDC-0068.

Endpoint Analysis: After a 4-day treatment period, tumors were harvested.[1][8]

Pharmacodynamic Assessment: Tumor lysates were analyzed by Western blot to measure

levels of pan-AKT, pPRAS40, and pS6 to confirm target engagement and downstream

pathway inhibition in vivo.[1]
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Caption: Workflow for the preclinical evaluation of INY-05-040.

Downstream Signaling and Biomarker Identification
The enhanced efficacy of INY-05-040 is associated with a more sustained suppression of AKT

signaling compared to catalytic inhibitors.[1][2] This prolonged inhibition triggers secondary

cellular responses. Multi-omic profiling revealed that INY-05-040 treatment leads to a potent

induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK).[1][2]

Further analysis established that breast cancer cell lines with low basal JNK signaling are

particularly sensitive to AKT degradation by INY-05-040.[1][2] This suggests that the baseline

activity of the JNK pathway may serve as a predictive biomarker for sensitivity to this class of

AKT degraders. Inhibition of JNK was shown to neutralize the cytotoxic effects of INY-05-040 in

sensitive cell lines, confirming the functional importance of this induced stress response.[1]
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Caption: Causal logic of INY-05-040 efficacy and biomarker relationship.

Conclusion
INY-05-040 represents a significant advancement in the targeted degradation of AKT. By

leveraging the VHL E3 ligase system, it achieves rapid, potent, and sustained elimination of all

three AKT isoforms, outperforming traditional catalytic inhibitors and first-generation degraders

in preclinical models.[1][3] The deep and durable suppression of the PI3K/AKT pathway,

coupled with the induction of a JNK-mediated stress response, underlies its enhanced anti-

proliferative and cytotoxic effects.[2] The identification of low basal JNK signaling as a potential

sensitivity biomarker provides a promising avenue for patient stratification in future clinical

development.[1] This technical overview provides a foundational understanding for researchers

and drug developers exploring the therapeutic potential of INY-05-040 and the broader field of

targeted protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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